Azocan-1-yl(2-nitrophenyl)methanone
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Overview
Description
1-AZOCANYL(2-NITROPHENYL)METHANONE is a complex organic compound known for its unique chemical structure and properties. It features an azocanyl group attached to a nitrophenyl methanone moiety, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-AZOCANYL(2-NITROPHENYL)METHANONE typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-AZOCANYL(2-NITROPHENYL)METHANONE is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of automated systems also minimizes human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-AZOCANYL(2-NITROPHENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The azocanyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are often used.
Substitution: Nucleophiles like sodium azide or amines are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-AZOCANYL(2-NITROPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-AZOCANYL(2-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular processes. The azocanyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
1-AZOCANYL(2-CHLORO-4-NITROPHENYL)METHANONE: Similar in structure but with a chloro substituent.
1-AZOCANYL(2-METHOXY-4-NITROPHENYL)METHANONE: Features a methoxy group instead of a nitro group.
Uniqueness: 1-AZOCANYL(2-NITROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
azocan-1-yl-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-6-2-1-3-7-11-15)12-8-4-5-9-13(12)16(18)19/h4-5,8-9H,1-3,6-7,10-11H2 |
InChI Key |
SNNGEKNGQVNMFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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